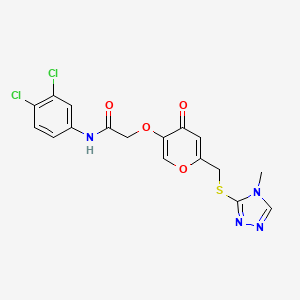

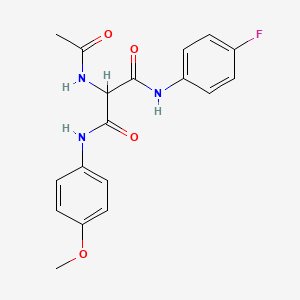

![molecular formula C21H20N2O3S2 B2942463 N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide CAS No. 954298-32-9](/img/structure/B2942463.png)

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

Multi-component reactions for the synthesis of polysubstituted thiazoles from simple chemicals are described . Under metal-free reaction conditions, cheap and easily available ketones, aldehydes, ammonium salt, and elemental sulfur are self-assembled to provide entries to three thiazoles in moderate to good yield with a range of functionalities tolerated .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

Thiazoles were obtained in good yields by the reaction of 1H-1-(1’-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides .Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure .Scientific Research Applications

Synthesis and Bioactivity

This compound is part of a broader class of chemicals explored for their therapeutic potential through various synthesis methods, leading to compounds with significant bioactivity. For example, research has demonstrated the synthesis of novel compounds with anti-inflammatory and analgesic properties, showcasing their potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, compounds synthesized for anticancer activity screening have shown promising results against leukemia and various viruses, including EBV and Hepatitis C virus, indicating a potential pathway for the development of new antiviral and anticancer medications (Lozynskyi et al., 2016).

Antidiabetic Screening

The compound's class also includes derivatives synthesized for antidiabetic screening, where in vitro evaluations using the α-amylase inhibition assay have highlighted their potential in managing diabetes (Lalpara et al., 2021). This suggests a promising avenue for further investigation into their use in diabetes treatment.

Antimicrobial Evaluation

Another area of application includes the synthesis of derivatives with antimicrobial properties, where novel 1,3,4-thiadiazole derivatives, for instance, have been evaluated for their in vitro antimicrobial activities against various microbial strains, showing significant activity (Noolvi et al., 2016). This highlights their potential as new antimicrobial agents to combat infectious diseases.

Fluorescence and Dye Synthesis

Additionally, the compound's framework has been utilized in the synthesis of fluorescent dyes, where N-ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks to create a variety of fluorescent dyes with potential applications in biological imaging and as fluorescent probes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antioxidant and Anti-inflammatory Screening

Research into the antioxidant and anti-inflammatory activities of thiopyrano[2,3-d]thiazoles has identified compounds with significant activity, pointing towards their potential in developing treatments for inflammatory diseases (Lozynskyi et al., 2015).

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-12-3-5-13(6-4-12)17-16(11-27-20-18(17)28-21(25)23-20)19(24)22-14-7-9-15(26-2)10-8-14/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEBZOONJHRHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

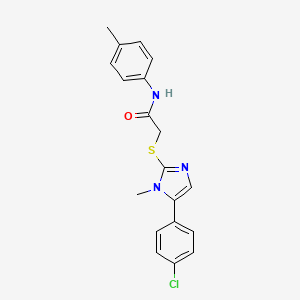

![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)

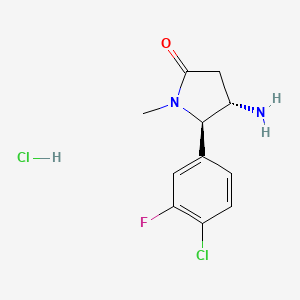

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)

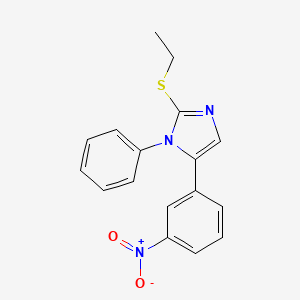

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)

![2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid](/img/structure/B2942400.png)